(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a methyl group at the ortho position (2-methylphenyl), while ring B has a methyl group at the para position (4-methylphenyl). This compound belongs to the non-piperazine-substituted chalcone subclass, which exhibits diverse biological activities depending on substituent patterns . Chalcones are widely studied for their roles in organic synthesis, drug discovery, and material science due to their structural versatility and tunable electronic properties .
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHORQIYZVVRW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated ketones, alcohols
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Properties: The compound has been investigated for its potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Medicine:
Anti-inflammatory Agents: Research indicates that this compound and its derivatives possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs.
Cancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.
Industry:
Dye Synthesis: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: The compound is utilized in the production of polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. In cancer research, the compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Chalcone bioactivity and physicochemical properties are highly dependent on substituent types, positions, and electronic effects. Below, the target compound is compared with key analogues documented in recent literature.
Electron-Withdrawing vs. Electron-Donating Groups
- Chlorinated chalcones often exhibit higher inhibitory potency than methyl-substituted derivatives due to increased electronegativity . Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): Displays an IC50 of 4.70 μM, attributed to bromine (ring A) and fluorine (ring B). Electronegative substituents lower IC50, whereas methoxy groups (e.g., 2p, IC50 = 70.79 μM) reduce activity .
- In contrast, the target compound’s methyl groups may reduce oxidative interactions but improve metabolic stability . (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Commercially available (), this derivative’s methoxy group enhances solubility but may lower target affinity compared to halogens .
Heterocyclic and Complex Substituents
- Pyrazine-Based Chalcones (): Derivatives like (2E)-1-(5-methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one incorporate nitrogen-rich heterocycles, which can improve antimicrobial activity but may introduce synthetic complexity .
- Nitrothiophene Derivatives (): LabMol-95 ((2E)-1-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one) shows antitubercular activity (melting point 194°C, HPLC purity 99.4%). The nitro group’s strong electron-withdrawing effect enhances reactivity compared to methyl substituents .
Enzyme Inhibition and Selectivity
- MAO-B Inhibitors (): Chalcones with para-chloro (P16, Ki = 0.11 μM) or nitro groups (P7, P17) exhibit potent monoamine oxidase inhibition. The target compound’s methyl groups likely reduce enzyme affinity, as electron-donating groups are less effective in this context .
- ACE2/SPIKE Protein Interactions (): Dimethylamino-substituted chalcones (e.g., PAAPA) show strong hydrogen bonding with ACE2, highlighting the role of amino groups in viral entry inhibition. Methyl substituents lack this capacity .
Physicochemical and Commercial Profiles
- Melting Points and Purity : Methyl-substituted chalcones generally have lower melting points (e.g., LabMol-95: 194°C) compared to nitro derivatives (LabMol-89: 240°C), reflecting differences in molecular symmetry and intermolecular forces .
- Commercial Viability : The methoxy-methyl derivative () is priced at $45/250mg, indicating feasible large-scale synthesis. Methyl groups may reduce production costs compared to halogenated analogues .
Biological Activity
(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. This compound is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C17H16O
- CAS Number : 6273-71-8
- Functional Groups : Contains two phenyl rings with methyl substitutions, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Significant reduction in viability |
| Candida albicans | Antifungal effects |
These findings suggest that the compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines by interfering with the NF-κB signaling pathway. This mechanism is crucial in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
In cancer research, this compound has demonstrated promising antiproliferative effects across various cancer cell lines:
- Mechanism of Action :
- Induces apoptosis through activation of caspases.
- Causes cell cycle arrest at the G2/M phase.
- Modulates expression of cyclins and other cell cycle-associated proteins.
Case Study: Melanoma Cells
A study focused on melanoma cells revealed that treatment with this chalcone derivative resulted in:
- Increased apoptosis markers (e.g., cytochrome c release).
- Upregulation of pro-apoptotic proteins (Bax).
- Downregulation of anti-apoptotic proteins (Bcl-xL).
The compound's ability to activate MAP kinases further underscores its role in promoting apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity either by binding to active sites or through allosteric modulation.
- Cell Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell death.
- Cytokine Modulation : By affecting signaling pathways like NF-κB, it reduces inflammatory cytokine production.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar chalcones:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Contains a methoxy group enhancing electron donation | Enhanced anticancer properties |
| (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chlorine substituent increases electron-withdrawing effects | Increased antimicrobial activity |
| (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Hydroxy group allows for hydrogen bonding | Improved solubility and bioavailability |
The presence of methyl groups in the structure of this compound influences its reactivity and enhances its biological specificity compared to these related compounds .
Q & A
Q. What are the optimized synthesis protocols for (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation. A representative method involves reacting substituted acetophenones (e.g., 4-methylacetophenone) with substituted benzaldehydes (e.g., 2-methylbenzaldehyde) in the presence of a base like KOH (0.03 mol) in ethanol under mild conditions (0–50°C, 2–3 hours). Reaction monitoring via TLC and purification by recrystallization ensures high yields (70–85%). This method minimizes side products like dienones or over-reduced derivatives .
Q. How can spectroscopic techniques (NMR, IR) distinguish the (E)-isomer from other stereoisomers?
The (E)-configuration is confirmed by:
- ¹H NMR : A characteristic doublet for the α,β-unsaturated carbonyl system (δ 7.5–8.0 ppm, J = 15–16 Hz).
- IR : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the planar trans-configuration, as seen in structurally analogous chalcones .
Q. What are the key challenges in purifying this compound, and how are they addressed?
Common impurities include unreacted starting materials and dimerization byproducts. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. Purity validation via HPLC (≥95%) is critical for downstream applications .
Advanced Research Questions
Q. How does substituent position (2-methyl vs. 4-methyl) influence the compound’s electronic properties and reactivity?
The electron-donating 4-methyl group stabilizes the carbonyl via resonance, while the steric hindrance from the 2-methyl group affects reaction kinetics. DFT studies (e.g., B3LYP/6-311++G**) show reduced electrophilicity at the β-carbon compared to halogenated analogs, impacting nucleophilic addition rates. Experimental data correlate with computational predictions .
Q. What mechanistic insights explain contradictions in reported antimicrobial activity across studies?
Discrepancies arise from variations in microbial strains, assay protocols (e.g., disc diffusion vs. microdilution), and compound solubility. For example, poor aqueous solubility (logP ~3.5) may understate activity in broth-based assays. Docking studies suggest selective binding to microbial enzymes (e.g., dihydrofolate reductase) with binding energies of −8.5 to −9.2 kcal/mol, but experimental validation requires standardized protocols .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Pharmacophore Modeling : Identifies critical moieties (e.g., methyl groups) for target interaction.
- MD Simulations : Predict stability in enzyme binding pockets over 100-ns trajectories.
- QSAR : Correlates substituent electronegativity (Hammett σ values) with IC₅₀ trends. For instance, halogenation at the 4-position improves anticancer activity (e.g., IC₅₀ = 12 μM vs. 25 μM for the methyl analog) .
Q. What crystallographic data reveal about intermolecular interactions in solid-state packing?
XRD analysis shows C–H···O hydrogen bonds (2.5–2.7 Å) and π-π stacking (3.6–3.8 Å) between aromatic rings. These interactions stabilize the monoclinic crystal lattice (space group P2₁/c), with unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 15.67 Å. Comparative studies with bromo/chloro analogs reveal reduced van der Waals radii in methyl derivatives .
Methodological Guidance
Q. How to resolve conflicting NMR data for α,β-unsaturated ketones in deuterated solvents?
Q. What strategies mitigate decomposition during long-term storage?
Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers like BHT (0.01% w/w) to prevent oxidation. Monitor degradation via LC-MS; primary degradation products include epoxides and hydroxylated derivatives .
Q. How to design a kinetic study for substituent effects on Claisen-Schmidt reaction rates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
